molecular formula C12H16O B1269104 2,4,6-Trimethylpropiophenone CAS No. 2040-15-5

2,4,6-Trimethylpropiophenone

Cat. No. B1269104
CAS RN: 2040-15-5
M. Wt: 176.25 g/mol
InChI Key: BMMJTVCPHGOCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylpropiophenone is a chemical compound belonging to the propiophenone class, characterized by a phenyl ring attached to a keto group and methyl groups at positions 2, 4, and 6. It serves as a starting material or intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and polymers.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, where hydroxy-methylpropiophenones undergo multiple arylations via C-C and C-H bond cleavages, producing tetraarylethanes and diaryl-phenylisochroman-ones (Wakui et al., 2004). Another synthesis route involves the Vilsmeier-Haack reaction followed by Dakin reaction, optimizing conditions to achieve high yields (Gang-sheng, 2008).

Molecular Structure Analysis

Crystal structure analysis of similar compounds, like 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, reveals molecular configurations and interactions, including hydrogen bonds and π–π stacking, which are crucial for understanding the chemical behavior of 2,4,6-trimethylpropiophenone (Liang et al., 2009).

Chemical Reactions and Properties

The reactivity of structurally related compounds involves complex interactions with catalysts and reagents, leading to a variety of products. For instance, reactions with trimethylaluminum produce efficient catalysts for polymerization processes, illustrating the compound's versatility in synthetic chemistry (Chen et al., 2001).

Physical Properties Analysis

Research into the physical properties of similar compounds provides insights into solubility, crystallinity, and molecular interactions, which are essential for application in material science and engineering.

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions, stability, and interactions with different chemical agents, are pivotal for the application of 2,4,6-trimethylpropiophenone in synthesis and manufacturing processes. Studies on related molecules, like the aerobic oxidation of trimethylphenol to benzoquinone, highlight the potential for green chemistry applications (Sun et al., 2004).

Scientific Research Applications

  • Field : Chemistry

    • Application : 2,2,4’-Trimethylpropiophenone is a chemical compound used in scientific research . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods : The specific methods of application or experimental procedures would depend on the nature of the research being conducted. As this compound is used in a variety of research contexts, the methods can vary widely .
    • Results : The outcomes obtained would also depend on the specific research context. Sigma-Aldrich does not collect analytical data for this product .
  • Field : Polymer Science

    • Application : sym-2,4,6-trisubstituted-s-Triazine Derivatives are used to improve the flame retardancy of Polypropylene Composites .
    • Methods : The synthesis of these derivatives involves the reaction of cyanuric chloride and p-substituted aniline employing conventional heating or microwave irradiation .
    • Results : The effect of substituent on the aniline moiety has a great impact on its thermal stability, as observed from the TGA and DSC data . The TXAT/APP (IFR) system could improve the flame retardancy of PP .

Safety And Hazards

When handling 2,4,6-Trimethylpropiophenone, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid getting the compound in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMJTVCPHGOCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343509
Record name 2,4,6-Trimethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylpropiophenone

CAS RN

2040-15-5
Record name 1-(2,4,6-Trimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethylpropiophenone
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylpropiophenone
Reactant of Route 3
2,4,6-Trimethylpropiophenone
Reactant of Route 4
Reactant of Route 4
2,4,6-Trimethylpropiophenone
Reactant of Route 5
Reactant of Route 5
2,4,6-Trimethylpropiophenone
Reactant of Route 6
Reactant of Route 6
2,4,6-Trimethylpropiophenone

Citations

For This Compound
25
Citations
H Morrison, S Danishefsky, P Yates - The Journal of Organic …, 1961 - ACS Publications
(11) Present address: Teikoku Rayon Research Labora-tory, Iwakuni City, Japan. “mercuric acetamide,” 4and mercuric trifluoro-acetate5 have also been used. An excellent variant of …
Number of citations: 62 pubs.acs.org
GA Olah, J Lukas, E Lukas - Journal of the American Chemical …, 1969 - ACS Publications
Competitive propionylation and benzoylation of benzene and alkylbenzenes with ethyloxocarbonium (propionylium) and phenyloxocarbonium (benzoylium) hexafluoroantimonate, …
Number of citations: 25 pubs.acs.org
CH Heathcock, CT Buse, WA Kleschick… - The Journal of …, 1980 - ACS Publications
The stereochemistry of the aldol condensation of preformed lithium enolates of a variety of ethyl ketones and propionic acid derivatives with aldehydes has beeninvestigated. It is found …
Number of citations: 713 pubs.acs.org
T Matsuura, Y Kitaura - Tetrahedron, 1969 - Elsevier
The photoreactions of various alkyl 2,4,6-trimethylphenyl ketones bearing a sterically hindered CO group have been investigated. Depending upon the bulkiness of the alkyl side chain, …
Number of citations: 47 www.sciencedirect.com
I Schwarz, M Braun - Chemistry–A European Journal, 1999 - Wiley Online Library
Mixtures of the dienones 2 a and 2 b arise in different ratios from [Pd(PPh 3 ) 4 ]‐catalyzed eliminations of syn‐ and anti carbonates 1 a and 1 b. This result indicates that syn‐ and anti‐β…
CH Heathcock, SK Davidsen, KT Hug… - The Journal of Organic …, 1986 - ACS Publications
(THF), followed byreaction of the resulting lithium eno-late withteri-butyldimethylsilyl chloride. The corre-sponding E ketene acetal 2 (89% isomeric purity) was prepared by the method …
Number of citations: 240 pubs.acs.org
G Heyes, G Holt - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
From the thermal Wolff rearrangement of diacyldiazomethanes, ArCO·CN2·COR, products arising from the migration of both Ar and R groups have been isolated. Relative migrational …
Number of citations: 1 pubs.rsc.org
AG Pinkus, MZ Haq, JG Lindberg - The Journal of Organic …, 1970 - ACS Publications
Experimental conditions for autoxidation of benzyl mesityl ketone to a peroxide were investigated. The per-oxide was characterized as 2-hydroperoxy-2-phenyl-2', 4', 6'-…
Number of citations: 12 pubs.acs.org
S Fukuzawa, T Tsuchimoto, T Kanai - … of the Chemical Society of Japan, 1994 - journal.csj.jp
The cross-aldol reaction between a ketone and an aldehyde proceeded smoothly with threo diastereoselection favorably mediated by ytterbium trifluoromethanesulfonate and tertiary …
Number of citations: 31 www.journal.csj.jp
J Xu - 2009 - search.proquest.com
A general catalytic enantioselective approach for the allylic alkylation of unstabilized enolate is described in this work. In the presence of a proper enantiopure chiral palladium catalyst, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.